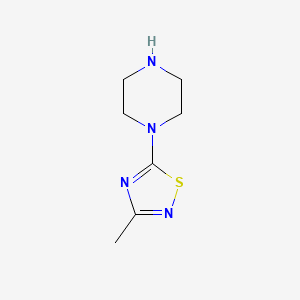

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Description

Properties

IUPAC Name |

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAROBYBHNHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,2,4-Thiadiazole Piperazine Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at generating novel chemical entities with enhanced pharmacological profiles. This guide provides an in-depth technical exploration of the 1,2,4-thiadiazole piperazine scaffold, a construct that marries the unique electronic properties of the 1,2,4-thiadiazole ring with the versatile pharmacokinetic and pharmacodynamic attributes of the piperazine moiety. We will dissect the rationale behind this scaffold's design, delve into its synthetic methodologies, explore its diverse therapeutic applications, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Rationale for a Hybrid Scaffold

The process of drug discovery is an intricate journey of molecular design, synthesis, and evaluation. The concept of "privileged scaffolds" has emerged as a powerful strategy, focusing on molecular frameworks that are capable of binding to multiple biological targets. The 1,2,4-thiadiazole and piperazine rings are both considered privileged structures in their own right. Their combination into a single molecular entity creates a synergistic scaffold with significant potential.

The 1,2,4-Thiadiazole Moiety: An Electrophilic Pharmacophore

The 1,2,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its key features in a medicinal chemistry context include:

-

Electrophilic Nature: The N-S bond within the 1,2,4-thiadiazole ring is susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues in proteins. This makes it an effective "warhead" for covalent inhibitors, forming a disulfide bond and leading to irreversible enzyme inactivation.[1]

-

Bioisosteric Replacement: The 1,2,4-thiadiazole can act as a bioisostere for other chemical groups, such as pyrimidines or oxadiazoles, offering a unique combination of steric and electronic properties.[2]

-

Diverse Biological Activities: Compounds containing the 1,2,4-thiadiazole ring have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4]

The Piperazine Ring: A Versatile Pharmacokinetic Modulator

The piperazine is a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions. It is one of the most ubiquitous scaffolds in medicinal chemistry due to its favorable properties:

-

Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Synthetic Tractability: The two nitrogen atoms provide convenient handles for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

-

Structural Linker: The piperazine ring often serves as a flexible linker to connect two or more pharmacophoric elements, enabling the exploration of chemical space and the optimization of binding interactions with biological targets.

-

Proven Clinical Success: A vast number of FDA-approved drugs across diverse therapeutic areas, including oncology (e.g., Imatinib) and CNS disorders (e.g., Aripiprazole), incorporate the piperazine scaffold, underscoring its clinical significance.[5]

By combining these two scaffolds, medicinal chemists can design molecules that not only possess a specific pharmacophoric element (the 1,2,4-thiadiazole) but also have tunable pharmacokinetic properties and the ability to be readily modified for structure-activity relationship (SAR) studies.

Synthetic Strategies for 1,2,4-Thiadiazole Piperazine Derivatives

The synthesis of 1,2,4-thiadiazole piperazine derivatives typically involves a multi-step approach, culminating in the coupling of the two heterocyclic systems. The specific synthetic route will depend on the desired substitution pattern on both the 1,2,4-thiadiazole and piperazine rings.

A common strategy involves the initial synthesis of a substituted 1,2,4-thiadiazole with a leaving group, which is then displaced by a piperazine derivative. Alternatively, a piperazine-containing building block can be used in the construction of the 1,2,4-thiadiazole ring.

Below is a representative synthetic workflow for the preparation of a 5-(piperazin-1-yl)-1,2,4-thiadiazole derivative.

Experimental Protocol: Synthesis of 3-Aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole

This protocol describes a general method for the synthesis of 3-aryl-5-(piperazin-1-yl)-1,2,4-thiadiazoles, which are valuable intermediates for further functionalization.

Step 1: Synthesis of S-Aroyl-N-cyanothioformimidate

-

To a solution of potassium N-cyanodithiocarbimate (1.0 eq) in a mixture of water and acetone (1:1) at 0 °C, add a solution of the desired aroyl chloride (1.0 eq) in acetone dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to afford the S-aroyl-N-cyanothioformimidate.

Step 2: Synthesis of 3-Aryl-5-chloro-1,2,4-thiadiazole

-

To a solution of the S-aroyl-N-cyanothioformimidate (1.0 eq) in dry dichloromethane at 0 °C, add sulfuryl chloride (2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-1,2,4-thiadiazole.

Step 3: Synthesis of 3-Aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole

-

To a solution of the 3-aryl-5-chloro-1,2,4-thiadiazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperazine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole.

Therapeutic Applications and Biological Targets

The 1,2,4-thiadiazole piperazine scaffold has shown promise in a variety of therapeutic areas, primarily due to its ability to interact with a range of biological targets.

Anticancer Activity

The anticancer potential of this scaffold is a significant area of research. The 1,3,4-thiadiazole isomer linked to piperazine has been investigated as an inhibitor of key signaling proteins in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized and shown to be potent inhibitors of EGFR.[5][6][7] EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for cancer therapy. The inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.[8] One notable compound, 9i from a published series, exhibited an IC50 value of 1.2 nM against EGFR, comparable to the approved drug Erlotinib (IC50 = 1.3 nM).[6] This compound was also shown to induce apoptosis in colon cancer cells.[6]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 9i | EGFR | 1.2 | HCT-116 | [6] |

| Erlotinib | EGFR | 1.3 | HCT-116 | [6] |

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active drugs, and its combination with a thiadiazole ring has yielded compounds with activity at important neurotransmitter receptors.

-

Serotonin 5-HT1A Receptor Ligands: Derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent and selective ligands for the human 5-HT1A receptor.[9] The 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, and ligands for this receptor are used as anxiolytics and antidepressants.[2][10] These compounds can act as either agonists or antagonists at the 5-HT1A receptor, depending on the specific substitutions.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole piperazine scaffold has been explored for its potential in this area.

-

Enoyl-ACP Reductase Inhibition: N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid synthesis.

Key Experimental Workflows and Assays

The successful development of drugs based on the 1,2,4-thiadiazole piperazine scaffold relies on robust and reproducible biological assays. The following sections provide detailed protocols for key assays relevant to the therapeutic areas discussed.

EGFR Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the kinase activity of EGFR. The ADP-Glo™ Kinase Assay is a commonly used method.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control wells).

-

Add 2 µL of EGFR enzyme solution (final concentration typically in the low nanomolar range).

-

Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate Kinase Reaction: Add 2 µL of a solution containing the substrate and ATP (final concentrations are typically at the Km for ATP and an optimized concentration for the substrate).

-

Incubate the reaction at 30 °C for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

5-HT1A Receptor Binding Assay

This assay is used to determine the affinity of a compound for the 5-HT1A receptor. It is a competitive binding assay using a radiolabeled ligand.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT1A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]-8-OH-DPAT (a radiolabeled 5-HT1A agonist)

-

Unlabeled serotonin (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation fluid

-

96-well filter plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of Assay Buffer (for total binding) or 50 µL of unlabeled serotonin (final concentration 10 µM, for non-specific binding).

-

50 µL of the test compound solution.

-

50 µL of [³H]-8-OH-DPAT solution (final concentration typically around its Kd value, e.g., 1 nM).[11]

-

-

Initiate Binding: Add 100 µL of the diluted cell membrane preparation (e.g., 10-20 µg of protein per well).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percent displacement of the radioligand by the test compound.

-

Determine the IC50 value of the test compound.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Experimental Protocol: Broth Microdilution MIC Assay

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Quality Control: Perform the assay in accordance with CLSI or EUCAST guidelines, including the use of appropriate quality control strains.[13][14][15][16][17]

Structure-Activity Relationships (SAR) and Future Directions

The synthetic tractability of the 1,2,4-thiadiazole piperazine scaffold allows for extensive SAR exploration. Key areas for modification include:

-

Substitution on the 1,2,4-thiadiazole ring: The nature of the substituent at the 3- and 5-positions of the 1,2,4-thiadiazole ring can significantly impact potency and selectivity. For example, aryl or heteroaryl groups can engage in specific interactions with the target protein.

-

Substitution on the piperazine ring: Modification of the second nitrogen of the piperazine ring is a common strategy to modulate pharmacokinetic properties and to introduce additional pharmacophoric elements.

-

Linker modification: The nature of the linker connecting the two heterocyclic systems can influence the overall conformation of the molecule and its ability to fit into the binding site of the target.

Future research in this area will likely focus on:

-

Exploring a wider range of biological targets: The unique properties of this scaffold suggest that it may have utility against other target classes, such as proteases and other enzymes.

-

Improving pharmacokinetic and safety profiles: Further optimization of the scaffold to enhance drug-like properties will be crucial for advancing these compounds into clinical development.

-

Application of computational methods: The use of molecular modeling, virtual screening, and other computational tools can aid in the rational design of new derivatives with improved potency and selectivity.

Conclusion

The 1,2,4-thiadiazole piperazine scaffold represents a promising platform for the discovery of new therapeutic agents. By combining the unique reactivity of the 1,2,4-thiadiazole ring with the favorable pharmacokinetic properties of the piperazine moiety, medicinal chemists can generate novel molecules with diverse biological activities. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for the exploration of this exciting area of medicinal chemistry. Continued investigation into the SAR of this scaffold is warranted and is expected to yield new drug candidates for a variety of diseases.

References

- Stanton, J. L., et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069-1071.

- El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006.

-

El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

-

GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.

-

El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Semantic Scholar. Retrieved from [Link]

-

EUCAST. (2024). MIC Determination. Retrieved from [Link]

- Kahlmeter, G., & Giske, C. G. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology, 57(9), e00998-19.

- Kumar, A., & Bhatia, R. (2022).

- Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36952.

- Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 8(11), e79130.

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

- Alsayed, D. K., et al. (2025). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.

- Al-Ostoot, F. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(21), 7247.

- Parsey, R. V., et al. (2007). Measurement of 5-HT1A Receptor Binding in Depressed Adults Before and After Antidepressant Drug Treatment Using Positron Emission Tomography and [carbonyl-11C]WAY-100635. Synapse, 61(7), 524-532.

- Gopishetti, S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(35), 32085-32092.

- Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini Reviews in Medicinal Chemistry, 5(4), 367-379.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- Kumar, P., et al. (2018). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 4(1), 1-11.

- Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 683-690.

- Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition. Cuestiones de Fisioterapia, 52(2), 1-12.

- Siddiqui, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 789662.

- Sarafroz, M., et al. (2019). Synthesis, Characterization and Anticonvulsant Activity of Novel Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles. Oriental Journal of Chemistry, 35(1), 64-70.

Sources

- 1. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. arjonline.org [arjonline.org]

- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. szu.gov.cz [szu.gov.cz]

Technical Guide: Bioisosteric Replacement of Thiazole with 1,2,4-Thiadiazole in Drug Design

Executive Summary

The bioisosteric replacement of a thiazole ring with a 1,2,4-thiadiazole is a high-impact strategy in lead optimization. While both heterocycles share planar aromaticity and sulfur-driven lipophilicity, the introduction of the additional nitrogen atom at position 2 (or 4, depending on numbering convention relative to the heteroatoms) fundamentally alters the electronic landscape.

This guide details the causality behind this switch:

-

Electronic Modulation: Drastic reduction in basicity (pKa) and formation of a sulfur

-hole. -

Binding Efficacy: Enhanced hydrogen bond accepting capabilities at the N2/N4 positions.

-

Metabolic Profile: Shifting from oxidative liabilities (thiazole S-oxidation/epoxidation) to reductive liabilities (N-S bond cleavage), often resulting in a net gain in microsomal stability for specific chemotypes.

Physicochemical Rationale

The decision to swap a thiazole for a 1,2,4-thiadiazole should be driven by specific physicochemical requirements. The 1,2,4-thiadiazole is not merely a "nitrogen-rich" thiazole; it is an electron-deficient aromatic system.

Electronic Landscape and Basicity

The most critical difference is basicity. Thiazole is weakly basic (pKa of conjugate acid

Implication: If your lead compound suffers from high efflux or poor permeability due to cationic character at physiological pH, this switch eliminates the protonation site while retaining the steric footprint.

The Sulfur -Hole

In 1,2,4-thiadiazoles, the electron-withdrawing nature of the adjacent nitrogen atoms polarizes the sulfur atom, creating a region of positive electrostatic potential on the extension of the S-N bond, known as a

-

Thiazole: Weak

-hole. -

1,2,4-Thiadiazole: Pronounced

-hole.

Mechanism: This positive patch allows the sulfur atom to engage in non-covalent interactions with nucleophilic protein backbone elements (e.g., carbonyl oxygens), a phenomenon often overlooked in standard docking scores but critical for residence time.

Comparative Data Profile

| Property | Thiazole | 1,2,4-Thiadiazole | Impact of Switch |

| pKa (Conjugate Acid) | ~2.5 | < -1.0 | Eliminates basicity; improves permeability in low pH environments. |

| LogP (Lipophilicity) | High | Moderate-High | Slight reduction in LogP (approx -0.5 to -0.8 unit shift) due to increased polarity of the N-S bond. |

| H-Bond Acceptors | 1 (N3) | 2 (N2, N4) | Creates new vectors for H-bonding with target residues. |

| Dipole Moment | ~1.6 D | ~3.0 - 3.5 D | Increased dipole can improve solubility but may impact permeability if not balanced. |

| Metabolic Liability | C-oxidation (CYP450) | N-S Reductive Cleavage | Shifts clearance mechanism from oxidative to reductive pathways. |

Structural Implications & Case Study

Case Study: Adenosine A3 Receptor Antagonists

A definitive example of this bioisosteric utility is found in the optimization of Adenosine A3 receptor antagonists.

-

Challenge: The initial thiazole-based lead exhibited moderate affinity (Ki = 2.3 nM).[1]

-

Intervention: Replacement of the central thiazole with 1,2,4-thiadiazole.

-

Result: The 1,2,4-thiadiazole analog (Compound 39) achieved subnanomolar affinity (Ki = 0.79 nM).[1]

-

Mechanistic Driver: Molecular modeling revealed that the additional Nitrogen (N2) in the 1,2,4-thiadiazole formed a critical Hydrogen Bond with the amide backbone of Asn250 (or Serine residues depending on the specific receptor model) in the binding pocket—an interaction geometrically impossible for the thiazole parent [1].

Decision Logic for Bioisosteric Switching

The following diagram outlines the decision process for implementing this replacement.

Figure 1: Decision matrix for initiating thiazole to 1,2,4-thiadiazole scaffold hopping.

Synthetic Methodologies

Synthesis of 1,2,4-thiadiazoles is generally more demanding than thiazoles due to the instability of the N-S bond during harsh reduction steps. The most robust method for medicinal chemistry (generating 3,5-disubstituted variants) is the Oxidative Cyclization of Amidines .

Protocol: Oxidative Dimerization/Cyclization

This protocol avoids transition metals, reducing the risk of trace metal contamination in biological assays.

Reaction Type: Intermolecular Oxidative Cyclization Target: 3,5-Disubstituted-1,2,4-thiadiazoles

Reagents

-

Substrate A: Aryl/Alkyl Amidine (HCl salt)

-

Substrate B: Isothiocyanate (or elemental Sulfur + Nitrile)

-

Oxidant: Iodine (

) or DMSO/Acid -

Base:

or -

Solvent: DMSO or Methanol

Step-by-Step Workflow

-

Pre-activation: Dissolve the Amidine hydrochloride (1.0 equiv) in DMSO. Add

(2.0 equiv) and stir at RT for 15 minutes to liberate the free base. -

Addition: Add the corresponding Isothiocyanate (1.0 equiv). Stir for 1-2 hours to form the imidoyl thiourea intermediate. (Monitor by LCMS; look for Mass = Amidine + Isothiocyanate).

-

Oxidative Closure: Cool the mixture to 0°C. Add Molecular Iodine (

, 1.1 equiv) portion-wise or dropwise as a solution in DMSO.-

Note: The reaction is exothermic. Iodine promotes the formation of the N-S bond via an iodonium intermediate.

-

-

Heating: Allow to warm to RT and then heat to 60-80°C for 2-4 hours to drive the elimination of sulfur/leaving groups if necessary, or simply to complete cyclization.

-

Quench: Pour reaction mixture into aqueous Sodium Thiosulfate (

) to quench excess iodine (color changes from dark red/brown to yellow/clear). -

Isolation: Extract with Ethyl Acetate. The 1,2,4-thiadiazole is typically lipophilic and extracts easily.

Figure 2: Synthetic route via Iodine-mediated oxidative cyclization of imidoyl thioureas.

ADMET & Metabolic Stability Considerations

When presenting this switch to a project team, you must address the Metabolic Stability trade-off.

The "Thiazole Liability"

Thiazoles are prone to oxidation by CYP450 enzymes, particularly at the C5 position (if unsubstituted) or via S-oxidation, leading to reactive sulfoxides or ring-opening to form toxic thioaldehydes.

The "1,2,4-Thiadiazole Liability"

The 1,2,4-thiadiazole ring is generally more stable to oxidative metabolism than thiazole. It does not easily undergo epoxidation.

-

Risk: The N-S bond is susceptible to reductive cleavage by cytosolic reductases or direct attack by glutathione (GSH) in hepatocytes.

-

Mitigation: Steric bulk at the 3- and 5-positions significantly protects the N-S bond from nucleophilic attack. Ensure your design includes substituents (e.g., Methyl, Phenyl, CF3) rather than leaving the ring carbons unsubstituted [2].

References

-

Jung, S. et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(23), 6137-6148. Link

-

Castanheiro, R. et al. (2016). 1,2,4-Thiadiazoles: A Review of their Synthesis, Chemical Properties and Biological Applications. Current Organic Chemistry, 20. Link

-

Hu, Y. et al. (2014).[2] Recent progress in the synthesis and biological activity of 1,2,4-thiadiazoles.[1][2][3] RSC Advances, 4, 37-45. Link

-

Antony, M. P. et al. (2024).[4] Facile Transition-Metal-Free Synthesis of 3,5-Bis(het)aryl/arylaminothiadiazoles. The Journal of Organic Chemistry, 89, 4453-4460.[4] Link

Sources

The 3-Methyl-1,2,4-Thiadiazole Scaffold: A Technical Guide to Pharmacological Optimization

This guide serves as a technical whitepaper on the pharmacological and synthetic profile of 3-methyl-1,2,4-thiadiazole derivatives.[1] It is structured for researchers requiring actionable data on structure-activity relationships (SAR), synthesis protocols, and therapeutic applications.

Executive Summary

The 1,2,4-thiadiazole ring is a pi-deficient, five-membered heterocycle that serves as a critical bioisostere for pyrimidines and thiazoles in medicinal chemistry.[1] Unlike its more common isomer (1,3,4-thiadiazole), the 1,2,4-variant offers a unique vector for substitution that minimizes steric clash while maximizing metabolic stability.

The 3-methyl-1,2,4-thiadiazole motif is a "privileged scaffold" where the methyl group at position 3 acts as a metabolic anchor .[1] It blocks nucleophilic attack at the C3 carbon, modulates lipophilicity (

Molecular Architecture & SAR Logic

The "Anchor and Warhead" Strategy

In rational drug design, the 3-methyl-1,2,4-thiadiazole system functions through a bipartite mechanism:

-

Position 3 (The Anchor): The methyl group provides essential lipophilicity for membrane permeability without adding excessive bulk. Crucially, it prevents ring-opening metabolism that can occur at an unsubstituted carbon.[1]

-

Position 5 (The Warhead): This is the primary vector for diversification. Due to the electron-withdrawing nature of the nitrogen atoms, C5 is susceptible to nucleophilic aromatic substitution (

) or can be functionalized via amide/urea linkages to target specific protein pockets (e.g., kinase ATP binding sites).

Electronic Profile

The 1,2,4-thiadiazole ring is electron-deficient.[1] The N2 and N4 atoms pull electron density, making the ring a weak base (

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional logic of the scaffold.

Figure 1: SAR map illustrating the bipartite functionality of the 3-methyl-1,2,4-thiadiazole scaffold.

Therapeutic Applications

Neuropsychiatry: NK-3 Receptor Antagonism

The 3-methyl-1,2,4-thiadiazole moiety is a validated intermediate in the synthesis of Fazolintan (and related deuterated analogs), a Neurokinin-3 (NK-3) receptor antagonist.[1][2]

-

Mechanism: The thiadiazole ring acts as a bioisostere for aromatic rings found in earlier generation antagonists (like Osanetant), improving CNS penetration.

-

Key Intermediate: 3-methyl-1,2,4-thiadiazole-5-carbohydrazide.[1][2]

Antimicrobial Agents: The Cefozopran Connection

While Cefozopran (a 4th-generation cephalosporin) utilizes a 5-amino-1,2,4-thiadiazole linked at the 3-position, the reverse architecture (3-methyl-5-amino derivatives) is widely explored for Schiff base antimicrobials.[1]

-

Activity: Derivatives containing a 3-methyl-5-benzylideneamino motif show potent activity against Gram-positive bacteria (S. aureus) by inhibiting cell wall synthesis enzymes, mimicking the binding mode of beta-lactam side chains.[1]

Anticancer: Kinase Inhibition

Recent studies highlight 3,5-disubstituted-1,2,4-thiadiazoles as inhibitors of GSK-3

-

Design: The nitrogen atoms in the thiadiazole ring serve as hydrogen bond acceptors for the "hinge region" of the kinase ATP-binding pocket.[1]

-

Data: 3-methyl derivatives linked to pyrazole moieties have demonstrated

values in the low micromolar range (

Technical Workflows: Synthesis & Validation

Synthesis Protocol: Oxidative Cyclization (Green Chemistry)

The most robust method for generating the 3-methyl-1,2,4-thiadiazole core avoids the use of harsh trichloromethanesulfenyl chloride.[1] Instead, we utilize the oxidative closure of imidoyl thioureas .

Reagents:

-

Acetamidine hydrochloride (Source of 3-methyl)[1]

-

Isothiocyanate (Source of N-C=S)

-

Oxidant:

(Iodine) or PIFA (Phenyliodine(III) bis(trifluoroacetate)) -

Solvent: Water (for

) or DCM (for PIFA)

Step-by-Step Protocol:

-

Formation of Imidoyl Thiourea:

-

Dissolve Acetamidine HCl (1.0 equiv) and NaOH (1.0 equiv) in DMF.

-

Add Aryl Isothiocyanate (1.0 equiv) dropwise at

. -

Stir at room temperature (RT) for 4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate is usually a stable solid.

-

-

Oxidative Cyclization (

Mediated):-

Suspend the imidoyl thiourea in water (Green solvent).

-

Add

(1.1 equiv) and -

Stir at RT for 2–4 hours. The mixture will undergo an intramolecular oxidative N-S bond formation.[3]

-

Mechanism:[2][4][5] The iodine activates the sulfur, making it electrophilic. The amidine nitrogen attacks the sulfur, closing the ring.

-

-

Purification:

-

Quench with saturated

(to remove excess iodine). -

Extract with Ethyl Acetate.

-

Recrystallize from Ethanol.[5]

-

Visualization: Synthesis Workflow

Figure 2: Oxidative cyclization pathway for the synthesis of 3-methyl-1,2,4-thiadiazole derivatives.

Quantitative Data Summary

Table 1 summarizes the pharmacological profile of key derivatives cited in literature.

| Derivative Type | Substitution (Pos 5) | Target/Activity | Potency/Yield | Reference |

| Intermediate | Carbohydrazide | NK-3 Antagonist (Fazolintan) | Key Precursor | [1] |

| Schiff Base | Benzylideneamino | S. aureus (Antimicrobial) | MIC: 4-8 | [2] |

| Urea Linked | Phenyl-urea | MCF-7 (Anticancer) | [3] | |

| Scaffold | 5-Amino | Synthesis Yield ( | 85-92% | [4] |

References

-

Vertex Pharmaceuticals. (2021). Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide and methyl-d3 deuterated form thereof. Patent CN113767094A. Link

-

Matysiak, J., et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[5][6][7][8][9][10][11] (Note: Contains comparative data on 1,2,4-isomers). International Journal of Molecular Sciences. Link

-

Mariappan, A., et al. (2016).[3][5][8] Intramolecular oxidative S-N bond formation of imidoyl thioureas: Synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.[1][3]Journal of Organic Chemistry, 81(15), 6573-6579. Link

-

Yang, Z., et al. (2020).[3] Electro-oxidative intramolecular dehydrogenative N-S bond formation...[1][3] synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles.[1][2][3][12][13]Journal of Organic Chemistry, 85(5), 3358-3363. Link

-

Porcal, W., et al. (2008).[8] 1,2,4-Thiadiazoles as novel potent inhibitors of kidney betaine-homocysteine S-methyltransferase.[1]Bioorganic & Medicinal Chemistry Letters, 18(8), 2621-2624. Link

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.sustech.edu [repository.sustech.edu]

- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. amhsr.org [amhsr.org]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

Structure-activity relationship (SAR) of thiadiazolyl piperazines

SAR, Synthesis, and Therapeutic Applications

Executive Summary: The Power of the Hybrid Scaffold

In modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to overcome multidrug resistance and poor pharmacokinetic profiles. The thiadiazolyl piperazine scaffold represents a synergistic hybrid:

-

1,3,4-Thiadiazole: Acts as a bioisostere of pyridine and a hydrogen bond acceptor/donor. Its high electron deficiency allows it to engage in

stacking interactions with receptor pockets (e.g., EGFR, AChE). -

Piperazine: A lipophilic spacer that improves oral bioavailability and solubility. Its chair conformation frequently mimics peptide turns, allowing the molecule to orient substituents into deep hydrophobic pockets.

This guide details the Structure-Activity Relationship (SAR) of these hybrids, providing a validated synthetic protocol and mechanistic insights for researchers in oncology and neuropharmacology.

Validated Synthetic Protocol

To ensure reproducibility, we focus on the Chloroacetamide Linker Strategy . This method is preferred over direct coupling because it introduces a flexible spacer that minimizes steric clash at the receptor site.

Reaction Workflow

The synthesis proceeds in two steps:

-

N-Acylation: Reaction of 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride.

-

N-Alkylation (SN2): Nucleophilic attack by the piperazine nitrogen on the

-halo ketone.

Step-by-Step Methodology

Reagents:

-

2-Amino-5-substituted-1,3,4-thiadiazole (Starting Material A)

-

Substituted Piperazine (Starting Material B)

-

Potassium Carbonate (

, anhydrous) -

Solvents: Dry Benzene (Step 1), Acetone or Acetonitrile (Step 2)

Protocol:

-

Intermediate Synthesis (N-Chloroacetylation):

-

Dissolve 0.01 mol of Starting Material A in dry benzene.

-

Add 0.012 mol of chloroacetyl chloride dropwise at

with constant stirring. -

Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Evaporate solvent. Wash the solid residue with cold water to remove HCl salts. Recrystallize from ethanol.

-

Quality Gate: Confirm appearance of C=O stretch at

in IR.

-

-

Final Coupling (N-Alkylation):

-

Dissolve 0.01 mol of the Intermediate from Step 1 in 30 mL of anhydrous acetone.

-

Add 0.01 mol of Substituted Piperazine and 0.02 mol of anhydrous

. -

Critical Step: Add a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein-like displacement if the reaction is sluggish.

-

Reflux for 6–10 hours.

-

Filter hot to remove inorganic salts (

, KCl). -

Evaporate solvent. Recrystallize the crude product from Ethanol/DMF mixtures.

-

Visualization: Synthetic Pathway & SAR Logic

The following diagrams visualize the chemical workflow and the critical zones for structural modification.

Figure 1: Integrated workflow for the synthesis of thiadiazolyl piperazines and key SAR modification zones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at three specific zones.

Zone 1: The Thiadiazole C5 Position

This region dictates the electronic environment of the heterocyclic ring.

-

Anticancer (EGFR Inhibition): Electron-Withdrawing Groups (EWGs) such as -Cl, -NO2, or -F at the para position of the phenyl ring attached to C5 significantly enhance cytotoxicity. This is due to increased acidity of the scaffold, facilitating stronger hydrogen bonding with residues like Met793 in the EGFR kinase domain.

-

Antimicrobial: A 4-Bromophenyl substituent at C5 has shown superior activity against Gram-positive bacteria (S. epidermidis), likely due to increased halogen bonding capability.

Zone 2: The Linker

-

Acetamide Linker (-NH-CO-CH2-): Provides optimal flexibility. It allows the piperazine and thiadiazole rings to twist relative to each other, fitting into non-planar active sites.

-

Direct Linkage: Removing the linker often results in a rigid molecule with lower solubility and reduced receptor affinity, although metabolic stability is higher.

Zone 3: The Piperazine N4 Terminus

This is the "selectivity handle."

-

CNS Activity (5-HT1A/AChE): Long alkyl chains (e.g., n-hexyl) or bulky lipophilic aryl groups (e.g., 2-methoxyphenyl) attached to N4 are critical. They increase LogP, ensuring Blood-Brain Barrier (BBB) penetration.

-

Anticancer: Introduction of a pyrimidine or pyridine ring at N4 often boosts antiproliferative activity by mimicking ATP in kinase pockets.

Quantitative Data Summary

The following table summarizes key potency data derived from recent literature, illustrating the impact of specific substitutions.

| Therapeutic Target | Compound Code | C5 Substituent (Thiadiazole) | N4 Substituent (Piperazine) | Activity Metric | Key Insight |

| Anticancer (EGFR) | Cmpd 9i [1] | 4-Chlorophenyl | 4-Fluorophenyl | Dual halogenation maximizes potency; superior to Erlotinib in HCT-116 cells. | |

| Alzheimer's (AChE) | Cmpd 10 [2] | 4-Methylphenyl | Thiazole-linked | Heterocyclic substitution at N4 enhances AChE specificity over BuChE. | |

| Antimicrobial | Cmpd 23p [3] | 4-Methoxyphenyl | 4-Bromophenyl | Effective against M. luteus; bulky halogens preferred for bacterial membrane disruption. | |

| CNS (5-HT1A) | Cmpd 20 [4] | 3-Chlorophenyl | n-Hexyl chain | Alkyl chain elongation linearly correlates with receptor affinity.[3] |

Molecular Mechanism of Action[1][4]

Understanding how these molecules work is essential for rational design.

Pathway: EGFR Kinase Inhibition (Anticancer)

The thiadiazolyl piperazine hybrid functions as a Type I ATP-competitive inhibitor.

-

Binding: The thiadiazole nitrogen acts as a H-bond acceptor for the hinge region amino acids.

-

Stabilization: The piperazine ring orients the N4-substituent into the hydrophobic back pocket.

-

Effect: This blocks autophosphorylation of EGFR, downstreaming signaling (Ras/Raf/MEK/ERK), leading to Apoptosis (Bcl-2 downregulation).

Figure 2: Mechanism of action for thiadiazolyl piperazines in EGFR-driven cancer models.

References

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Source: PubMed / Arch Pharm (Weinheim).[4] URL:[Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI Pharmaceuticals. URL:[Link]

-

Structure-activity relationships of central nervous system (CNS) agents. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines. Source: Scilit / J. Med. Chem. URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH / PubMed Central. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

An Application Guide to the Rapid Synthesis of Thiadiazolyl Piperazine Derivatives via Microwave Irradiation

In the landscape of medicinal chemistry, the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity—is a cornerstone of rational drug design. Among these, the 1,3,4-thiadiazole and piperazine rings stand out as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs.[1][2][3]

The 1,3,4-thiadiazole moiety is a five-membered heterocycle known for its metabolic stability and its role as a hydrogen bond acceptor and a two-electron donor system.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] Similarly, the piperazine ring is a ubiquitous N-heterocycle in pharmaceuticals, prized for its ability to improve physicochemical properties like solubility and its capacity to engage in crucial electrostatic interactions with biological targets.[1][4] Marketed drugs for cancer, anxiety, and parasitic infections prominently feature the piperazine core.[1]

The fusion of these two potent scaffolds into thiadiazolyl piperazine derivatives has yielded compounds with significant therapeutic potential.[6] Traditional synthetic methods, however, often require long reaction times and harsh conditions. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the synthesis of these valuable compounds, offering a greener, more efficient alternative to conventional heating.[7]

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

Microwave-assisted synthesis utilizes the ability of microwave irradiation to directly heat a reaction mixture, bypassing the slower process of conventional thermal conduction. The fundamental principle lies in the interaction of the electromagnetic field with polar molecules or ions within the reaction.[8]

For heating to occur, the reaction components must possess a dipole moment.[8] The oscillating electric field of the microwave forces these polar molecules to rapidly align and realign, generating heat through molecular friction and dielectric loss.[8] This mechanism provides several key advantages:

-

Rapid & Uniform Heating: The energy is delivered directly to the bulk of the material, resulting in instantaneous and homogenous heating that eliminates the "wall effect" seen with external heating sources.

-

Shorter Reaction Times: Increased reaction rates often lead to a dramatic reduction in synthesis time, from many hours to mere minutes.[9][10]

-

Higher Yields & Purity: The rapid heating can minimize the formation of side products, often resulting in cleaner reactions and improved product yields.[10][11]

-

Energy Efficiency: By focusing energy only on the reaction mixture, MAOS is a more energy-efficient and environmentally friendly approach.[8]

General Reaction Scheme & Workflow

The most common and efficient pathway for synthesizing N-substituted thiadiazolyl piperazine derivatives involves the nucleophilic substitution of a haloacetylated aminothiadiazole with a desired piperazine derivative. The microwave irradiation serves to expedite this SN2 reaction.

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a representative compound, 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

Materials & Reagents:

-

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq)

-

1-Benzylpiperazine (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)[12]

-

Acetonitrile (Microwave-grade)

-

Dedicated Microwave Synthesis Reactor

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (e.g., 1.0 mmol, 220 mg).

-

Reagent Addition: Add 1-benzylpiperazine (1.0 mmol, 176 mg) and anhydrous potassium carbonate (1.2 mmol, 166 mg) to the vessel.

-

Solvent Addition: Add 5-7 mL of acetonitrile to the mixture.[12] Seal the vessel securely with the appropriate cap.

-

Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane, 7:3).

-

Work-up & Isolation:

-

After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

-

Filter the mixture to remove the inorganic solids (potassium carbonate and potassium chloride).

-

Pour the filtrate into 30 mL of ice-cold water.[12] A solid precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Allow the product to air-dry.

-

Protocol Validation: Purification & Characterization

To ensure the identity and purity of the synthesized compound, a rigorous purification and characterization process is mandatory. This self-validating system is crucial for the trustworthiness of the results.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol.[12][13] This process removes unreacted starting materials and minor impurities.

-

Characterization: The structure of the final compound must be unequivocally confirmed using a suite of spectroscopic and analytical techniques:

-

Melting Point (M.P.): A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[13]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the thiadiazole, acetamide, and piperazine moieties.[12][13]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula by identifying the [M+H]⁺ peak.[12][13]

-

Data Summary: A Representative Series

The following table illustrates typical results for a small series of derivatives synthesized using the described microwave protocol.

| Compound ID | R¹ (on Thiadiazole) | R² (on Piperazine) | Power (W) | Time (min) | Yield (%) | M.P. (°C) |

| 3a | -CH₃ | -CH₃ | 200 | 4 | 78 | 155-157 |

| 3b | -CH₃ | -CH(CH₃)₂ | 200 | 5 | 80 | 103-105 |

| 3c | -CH₂CH₃ | -Phenyl | 250 | 3 | 85 | 168-170 |

| 3d | -CH₃ | -Benzyl | 200 | 4 | 82 | 145-147 |

| (Yields and melting points are representative values based on similar compounds reported in the literature.)[13] |

Expert Insights & Troubleshooting

-

Causality Behind Choices:

-

Base Selection: Potassium carbonate is an ideal base for this reaction. It is strong enough to neutralize the HCl byproduct, driving the reaction forward, but not so strong as to cause unwanted side reactions. It is also inexpensive and easily removed by filtration.[12]

-

Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are preferred. They effectively absorb microwave energy and can dissolve a wide range of organic reactants and inorganic bases.

-

-

Troubleshooting Common Issues:

-

Low or No Yield:

-

Check Reagents: Ensure the halo-acetylated thiadiazole is not degraded and the piperazine is pure. Moisture can be an issue; use anhydrous solvents and reagents where possible.

-

Increase Power/Time: If the reaction is incomplete, incrementally increase the microwave irradiation time (e.g., in 2-minute intervals) or power. Monitor via TLC to avoid decomposition.

-

-

Formation of Multiple Products: This may indicate side reactions or decomposition. Reduce the microwave power or reaction temperature limit. Ensure the reaction vessel is not overfilled (a maximum of 2/3 full is recommended) to prevent pressure build-up and localized overheating.

-

Difficulty in Purification: If the product is oily or difficult to crystallize, consider purification by column chromatography on silica gel.

-

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for producing thiadiazolyl piperazine derivatives. By leveraging direct and rapid dielectric heating, this technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry. The protocols and insights provided in this guide offer researchers a robust and efficient pathway to access this important class of bioactive molecules, accelerating the pace of drug discovery and development.

References

- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.

- Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation.

- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC.

- MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry.

- Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety. AIP Publishing.

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.

- Microwave-assisted synthesis of 1,2,4-triazolo... ResearchGate.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC.

- Development of 1,3,4-Thiadiazole and Piperazine Fused Hybrid Quinazoline Derivatives as Dynamic Antimycobacterial Agents. Taylor & Francis.

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. ResearchGate.

- PHARMACOLOGICAL PROFILE OF THIADIAZOLE DERIVATIVE: A REVIEW. Pakistan Heart Journal.

- Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. PubMed.

-

Synthesis under Microwave Irradiation of N- Substituted 3-phenyl[1][9][13]triazolo[3,4 - IJCRT.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LEyfeZcN2J2b6U8AKegKIYGLvlB9KHO6qiJLMeiSoFZXiVS0XAehCVXpBnn21-Vf1RDFg3A_nIeMChYdDxB-wZ0GZc-TwasyNRwGr1kjiaJb_9NcB59XLOYEhk79iEUQj8EjQj8Ej

Sources

- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. pkheartjournal.com [pkheartjournal.com]

- 4. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. jmrionline.com [jmrionline.com]

- 10. ijcrt.org [ijcrt.org]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reductive Amination Strategies for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

This technical guide details the reductive amination of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine , a specialized heterocyclic building block. This protocol is designed for medicinal chemists requiring high-fidelity N-alkylation while preserving the integrity of the electron-deficient thiadiazole ring.

Abstract & Scope

This compound is a critical scaffold in drug discovery, particularly for CNS and anti-infective targets. The presence of the 1,2,4-thiadiazole ring at the N1 position significantly reduces the nucleophilicity of the N4 nitrogen compared to standard piperazines. Consequently, standard alkylation methods (using alkyl halides) often suffer from poor kinetics or over-alkylation.

This guide provides a robust Reductive Amination workflow. Unlike direct alkylation, this method proceeds via a controlled iminium intermediate, ensuring mono-alkylation selectivity. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its chemoselectivity in the presence of the sulfur-containing heterocycle.

Chemical Profile & Reactivity Analysis

| Property | Data | Implications for Protocol |

| Structure | N-Heteroaryl Piperazine | Secondary amine is the active nucleophile. |

| Electronic State | Electron-Deficient | The thiadiazole ring pulls electron density. pKa is lower (~6.5-7.5) than typical piperazines (~9.8). |

| Nucleophilicity | Moderate/Low | Imine formation may be the rate-determining step. Acid catalysis is mandatory. |

| Stability | Sulfur-containing | Avoid Catalytic Hydrogenation (Pd/C) as sulfur often poisons the catalyst. |

| Solubility | Polar Organic | Soluble in DCM, DCE, THF. Limited solubility in pure ether/hexanes. |

Mechanistic Pathway & Workflow

The reaction proceeds through two distinct phases: Equilibrium (Imine Formation) and Irreversible Reduction . Due to the lower basicity of the thiadiazolyl-piperazine, the equilibrium lies heavily toward the starting materials unless driven by a dehydrating agent or acid catalysis.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion, highlighting the critical role of acid catalysis in generating the reactive iminium species.

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient piperazines. Note the critical transition from Hemiaminal to Iminium.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB/DCE)

Applicability: Aldehydes and reactive ketones.[1] Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones significantly at room temperature, preventing side-product formation.

Reagents

-

Amine: this compound (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Activation: Add the Carbonyl component (1.1 equiv).

-

Catalysis: Immediately add Glacial Acetic Acid (1.0 equiv).

-

Note: For the thiadiazole scaffold, this acid is crucial to protonate the carbonyl and assist in water elimination.

-

-

Imine Formation (Wait Time): Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? Unlike aliphatic amines, this deactivated amine requires time to establish the iminium equilibrium before the reducing agent is added.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen/argon for 4–16 hours. Monitor by LCMS.

-

Quench: Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Method B: The "Hard-to-React" Protocol (Ti(OiPr)₄)

Applicability: Sterically hindered ketones or electron-rich aromatic aldehydes that fail Method A. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species.

Step-by-Step Procedure

-

Complexation: Combine Amine (1.0 equiv) and Ketone (1.1 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

-

Stir: Stir the viscous mixture at RT for 1 hour (or 60°C if extremely hindered).

-

Dilution: Dilute carefully with dry Ethanol or Methanol (Caution: Exothermic).

-

Reduction: Add Sodium Borohydride (NaBH₄) (2.0 equiv) carefully.

-

Note: We use NaBH₄ here because the intermediate is now a titanated imine, which requires a stronger reductant than STAB, but the Ti complex prevents direct ketone reduction.

-

-

Quench: Add 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.[3]

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Iminium ion not forming due to low nucleophilicity. | Switch to Method B (Ti(OiPr)₄) or increase AcOH to 5 equiv. |

| Alcohol Side Product | Carbonyl reduced before amine attack. | Ensure 30-60 min stir time before adding STAB. Switch from NaBH₄ to STAB if not already using. |

| Dialkylation (if Primary) | N/A (Substrate is secondary). | N/A |

| Emulsion during Workup | Amphoteric nature of product. | Keep aqueous layer basic (pH > 10) using NaOH during extraction to ensure amine is free-based. |

Optimization Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on substrate steric and electronic properties.

Safety & Handling

-

Thiadiazole Sensitivity: While 1,2,4-thiadiazoles are generally stable, avoid strong reducing conditions (e.g., LiAlH₄ at reflux) which can cleave the N-S bond.

-

STAB: Generates acetic acid upon reaction. Releases hydrogen gas slowly; ensure proper venting.

-

DCE: A suspected carcinogen. Handle in a fume hood. DCM or THF are viable, greener alternatives if solubility permits.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849–3862.[4][5]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."

-

BenchChem. "Application Notes for Reductive Amination with Piperazin-2-ylmethanol." (General analogy for functionalized piperazines).

Sources

Solvent selection for coupling 3-methyl-1,2,4-thiadiazole with secondary amines

Topic: Solvent Selection for Coupling 3-Methyl-1,2,4-Thiadiazole with Secondary Amines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The 1,2,4-thiadiazole scaffold is a critical bioisostere for pyrimidines and pyridines in modern drug design, offering unique lipophilicity and hydrogen-bonding vectors.[1] However, coupling this electron-deficient ring with secondary amines presents a dichotomy: while the 5-position is naturally electrophilic, enabling Nucleophilic Aromatic Substitution (

This guide provides a rational framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives.[1] It details two distinct pathways: a thermal

Mechanistic Basis & Solvent Influence[2][3][4][5][6]

The Pathway (Activated Substrates)

For 5-halo-1,2,4-thiadiazoles, the reaction proceeds via a Meisenheimer-like transition state.[1] The rate-determining step is typically the nucleophilic attack, which involves the formation of a charged intermediate from neutral reactants.[2]

-

Solvent Role: Polar aprotic solvents stabilize this charge-separated transition state, lowering the activation energy.[1][2]

-

The Trap: While protic solvents (MeOH, EtOH) are "green," they can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity (nucleophilicity).[1] Furthermore, strong bases in protic media can attack the sulfur atom, leading to ring-opening (formation of amidines or nitriles).[1]

The Buchwald-Hartwig Pathway (Deactivated/Unreactive)

When the thiadiazole lacks a good leaving group or the amine is sterically hindered, Pd-catalysis is required.[1][2]

-

Solvent Role: The solvent must solubilize the catalyst/ligand system and facilitate the oxidative addition step.[2]

-

Incompatibility: Acetonitrile (MeCN) and chlorinated solvents often coordinate to Pd(II) species, inhibiting the catalytic cycle.[1] Non-coordinating ethers or aromatics are preferred.[2]

Figure 1: Decision matrix for coupling pathways based on substrate reactivity and solvent requirements.

Solvent Selection Matrix

The industry is shifting away from DMF/NMP due to reprotoxicity (REACH restrictions). The following table contrasts traditional choices with modern, sustainable alternatives validated for thiadiazole chemistry.

| Solvent Class | Traditional (Avoid) | Modern/Green (Select) | Rationale for Thiadiazoles |

| Polar Aprotic | DMF, NMP, DMAC (High BP, Toxic) | DMSO, Sulfolane (High polarity, lower tox) | Excellent for |

| Ethers | THF, Dioxane (Peroxides, Carcinogen) | 2-MeTHF, CPME (Bio-derived, hydrophobic) | 2-MeTHF is the "Gold Standard."[1] It allows high temps (BP 80°C) and easy aqueous workup (immiscible with water). |

| Alcohols | Methanol (Nucleophile quenching) | t-Amyl Alcohol, iPrOH (Steric bulk) | t-Amyl Alcohol is excellent for Pd-coupling; its bulk prevents it from coordinating to the metal or reacting with the electrophile.[1][2] |

| Esters | Ethyl Acetate (Unstable with strong base) | Isopropyl Acetate (More stable) | Generally poor for |

Detailed Experimental Protocols

Protocol A: Green Coupling (Recommended)

Best for: 5-chloro-3-methyl-1,2,4-thiadiazole + cyclic/aliphatic amines.[1][2]

Rationale: This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] Unlike DMF, 2-MeTHF separates from water, allowing for a direct aqueous wash in the same reactor (Process Intensification).

Materials:

-

Secondary Amine (1.2 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: 2-MeTHF (5-10 volumes)

Step-by-Step:

-

Charge the thiadiazole and

into the reaction vessel. -

Add 2-MeTHF. (Note: If solubility is poor, add 5-10% water to create a biphasic system which can accelerate the reaction via interfacial catalysis).[1]

-

Add the secondary amine slowly at room temperature.

-

Heat the mixture to 70–75°C (Just below reflux of 80°C).

-

Monitor by HPLC/UPLC (Target: >98% conversion). Typical time: 4–12 hours.[2]

-

Checkpoint: If reaction stalls, add 0.1 equiv of NaI (Finkelstein condition) to generate the more reactive 5-iodo species in situ.[1]

-

-

Workup: Cool to RT. Add Water (5 vol). Agitate and settle.

-

Phase Cut: Remove the lower aqueous layer (salts).[2] The product remains in the upper 2-MeTHF layer.[2]

-

Concentrate or crystallize directly from the organic layer.[2]

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Hindered amines or when

Rationale: t-Amyl Alcohol is selected over Toluene/Dioxane.[1][2] It is a high-boiling (102°C) green solvent that solubilizes Pd-catalysts well but does not coordinate to the metal center.[2]

Materials:

-

Catalyst:

(2 mol%) + Xantphos or BrettPhos (4 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: t-Amyl Alcohol (anhydrous)[2]

Step-by-Step:

-

Purge the reaction vessel with Nitrogen/Argon (Oxygen inhibits the catalyst).[2]

-

Charge Catalyst, Ligand, and Base.

-

Add Solvent (degassed) and stir for 10 mins to form the active catalyst complex.

-

Add Thiadiazole and Amine.

-

Heat to 90–100°C.

-

Monitor conversion.

-

Caution: Do not use acetonitrile or DMF here; they can poison the catalyst or decompose the thiadiazole at these temperatures with strong bases.[2]

-

-

Workup: Filter through a celite pad to remove Pd black.[2] Concentrate.

Troubleshooting & Optimization

Issue: Ring Cleavage (Thiadiazole Instability)

The N-S bond in 1,2,4-thiadiazoles is sensitive to nucleophilic attack by "hard" bases (OH-, OMe-).[1]

-

Symptom: Appearance of nitrile peaks in IR/NMR or amidine byproducts.[2]

-

Solution: Switch from hydroxide/alkoxide bases (NaOH, NaOtBu) to carbonate bases (

, -

Solvent Fix: Avoid alcohols (MeOH/EtOH) if using strong bases. Use aprotic 2-MeTHF or Toluene.[1][2]

Issue: Low Conversion in

-

Cause: Poor leaving group ability of Chlorine or low dielectric constant of solvent.[2]

-

Solution: Switch solvent to DMSO (high dielectric constant

) to stabilize the transition state.[2] If green compliance is strict, use a DMSO/EtOAc (1:4) mixture, which maintains reactivity but improves workup.[1]

Figure 2: Troubleshooting logic for common thiadiazole coupling failures.

References

-

Synthesis and Properties of 1,2,4-Thiadiazoles. International Journal of Scientific Research in Science, Engineering and Technology (IJSRSET). (Review of thiadiazole reactivity and stability).

-

Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF). Sigma-Aldrich / Merck Technical Bulletin.[1][2] (Data on 2-MeTHF as a replacement for THF/DMF).

-

Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. (Guidance on replacing chlorinated solvents and DMF in Pd-couplings).

-

Palladium-Catalyzed Amination of 1,2,4-Thiadiazoles. Journal of Organic Chemistry. (Methodology for coupling deactivated heterocycles).[2][3]

-

Green Chemistry in Peptide and Organic Synthesis: Replacement of DMF. MDPI Molecules. (Comprehensive review of NBP, GVL, and DMSO mixtures). [1]

Sources

Application Note & Protocol: Scalable Process Chemistry for Thiadiazole-Piperazine Intermediates

Abstract

Thiadiazole-piperazine scaffolds represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinical candidates and marketed drugs. Their prevalence is due to the unique combination of the thiadiazole ring's metabolic stability and hydrogen bonding capabilities, with the piperazine moiety's ability to modulate physicochemical properties and provide a vector for diverse substitutions. However, transitioning these valuable intermediates from bench-scale discovery to pilot-plant production presents significant process chemistry challenges. This guide provides a comprehensive overview of robust and scalable synthetic strategies for key thiadiazole-piperazine intermediates, focusing on the underlying chemical principles, process optimization, and safety considerations essential for industrial application. We present detailed protocols, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals in establishing efficient and reliable manufacturing processes.

Part I: The 1,3,4-Thiadiazole Core - A Foundation for Scalability